molecular formula C10H10OS B1647010 4-Phenyl-4-sulfanylidenebutan-2-one CAS No. 15473-64-0

4-Phenyl-4-sulfanylidenebutan-2-one

Cat. No. B1647010
Key on ui cas rn: 15473-64-0
M. Wt: 178.25 g/mol
InChI Key: PRIZFTPMFAPSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04622322

Procedure details

To a solution of 54.0 g (1.0M) sodium methoxide in 100 ml absolute ethanol stirring under nitrogen at reflux temperature 74 ml (76.1 g, 1.0M) thioacetic acid is added dropwise over a period of 0.5 hours. Upon complete addition the solution is refluxed for 15 minutes. To the yellow solution stirring under nitrogen atmosphere at reflux temperature, a solution of 199.1 g (1.0M) α-bromoacetophenone in 800 ml absolute ethanol is added rapidly dropwise over a period of 70 minutes. After complete addition, the suspension formed is refluxed for 3 hours. The reaction mixture is cooled and the precipitated NaBr is removed by vacuum filtration. The filtrate is concentrated in vacuo to give a brown oil with some solid present. This mixture is suspended in 500 ml of ether and is filtered to remove insoluble NaBr. The filtrate is stirred with activated charcoal for 0.5 hours, filtered, and concentrated in vacuo to give a red-brown oil. This oil is purified by vacuum distillation and the fraction is collected at 133°-137°/0.2-0.05 mm Hg and characterized by NMR as α-acetylthioacetophenone.
Name
sodium methoxide
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
199.1 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4](O)(=[S:6])[CH3:5].BrCC([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.[CH2:18]([OH:20])[CH3:19]>CCOCC>[C:18]([CH2:5][C:4]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[S:6])(=[O:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
74 mL
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
199.1 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
To the yellow solution stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a period of 0.5 hours
Duration
0.5 h
ADDITION
Type
ADDITION
Details
Upon complete addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitated NaBr is removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil with some solid present
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble NaBr
STIRRING
Type
STIRRING
Details
The filtrate is stirred with activated charcoal for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red-brown oil
DISTILLATION
Type
DISTILLATION
Details
This oil is purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the fraction is collected at 133°-137°/0.2-0.05 mm Hg

Outcomes

Product
Name
Type
Smiles
C(C)(=O)CC(=S)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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